![molecular formula C17H15N7O3S B2480386 2-((3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-(5-甲基异噁唑-3-基)乙酰胺 CAS No. 941956-47-4](/img/structure/B2480386.png)
2-((3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-(5-甲基异噁唑-3-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds containing triazolo[4,5-d]pyrimidin-7-yl and isoxazolyl groups are often explored for their biological activities, including potential anticancer effects and enzyme inhibition capabilities. These compounds are synthesized for investigating their interaction with various biological targets.
Synthesis Analysis
The synthesis of such complex molecules typically involves multi-step reactions, starting from base heterocyclic components. Alkylation, amidation, and cycloaddition reactions are common steps. For instance, the modification of related compounds by replacing certain groups to improve their biological activity or reduce toxicity is a common strategy in medicinal chemistry (Xiao-meng Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to determine and analyze the three-dimensional structure, which helps in understanding the interaction with biological targets (A. Agarkov et al., 2023).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including cyclocondensation and rearrangement, which are used to synthesize derivatives with potentially enhanced biological activity. Understanding these reactions is essential for designing new compounds with desired properties (S. Desenko et al., 1998).
科学研究应用
抗菌活性
含有类似于2-((3-(3-甲氧基苯基)-3H-[1,2,3]三唑[4,5-d]嘧啶-7-基)硫基)-N-(5-甲基异噁唑-3-基)乙酰胺单元的化合物显示出潜在的抗菌剂活性。具体来说,新的噻吩[2,3-b]吡啶-融合[1,2,4]三唑[4,3-a]嘧啶酮,与结构相关,对革兰氏阳性细菌的抗菌活性优于革兰氏阴性菌株。这些化合物在抑制活性方面优于参考药物利奈唑(Sanad et al., 2021)。
杀虫评估
创新的含有噻二唑基团的杂环化合物,与所讨论的化合物结构类似,被合成并评估为杀虫剂,用于对抗棉铃虫。研究结果强调了这些化合物在开发新杀虫剂方面的潜力(Fadda et al., 2017)。
用于成像的放射合成
相关化合物DPA-714,属于2-苯基吡唑并[1,5-a]嘧啶乙酰胺系列,已被用于与氟-18进行放射标记,用于体内成像,使用正电子发射断层扫描。这种应用在医学成像和诊断程序中具有重要意义(Dollé等,2008)。
抗癌性能
与2-((3-(3-甲氧基苯基)-3H-[1,2,3]三唑[4,5-d]嘧啶-7-基)硫基)-N-(5-甲基异噁唑-3-基)乙酰胺结构相关的某些化合物显示出有希望的抗癌性能。例如,N-(6-(2-甲氧基-3-(4-氟苯基磺酰氨基)吡啶-5-基)-[1,2,4]三唑[1,5-a]嘧啶-2-基)乙酰胺表现出显著的抗癌效果,并经过改良以减少毒性,显示出作为有效抗癌剂且毒性低的潜力(Wang et al., 2015)。
作用机制
Target of Action
The compound, also known as 2-{[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide, primarily targets the Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation , and its aberrant overexpression has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1, inhibiting its activity . The structure-activity relationship studies indicate that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of the compound .
Biochemical Pathways
The inhibition of LSD1 by the compound affects the lysine methylation pathways . Lysine methylation is a post-translational modification that plays a crucial role in various biological processes, including gene expression, protein function, and cellular differentiation.
Pharmacokinetics
The compound’s potency against lsd1 (ic50 = 0564 μM) suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
Upon treatment with the compound, the activity of LSD1 can be significantly inhibited . This inhibition leads to a suppression of cancer cell proliferation and migration .
属性
IUPAC Name |
2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O3S/c1-10-6-13(22-27-10)20-14(25)8-28-17-15-16(18-9-19-17)24(23-21-15)11-4-3-5-12(7-11)26-2/h3-7,9H,8H2,1-2H3,(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNNOBGHFZRNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。